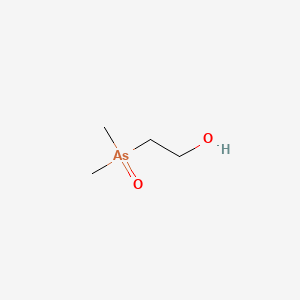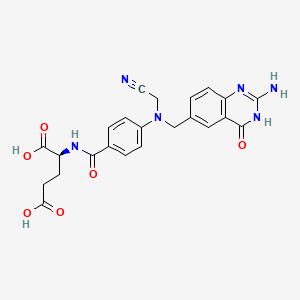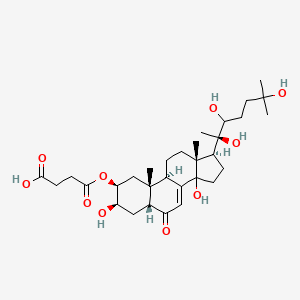
Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate is an organic compound with the molecular formula C18H19NO5 This compound is characterized by its complex structure, which includes an ethyl ester, an acetamido group, and a methoxyphenoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-amino-4-(2-methoxyphenoxy)benzoic acid with ethanol in the presence of an acid catalyst. This is followed by acetylation of the amino group using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxy groups, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methoxyphenoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-acetamido-2-methoxybenzoate: Similar structure but lacks the phenoxy group.
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Contains a bromine atom, which can alter its reactivity and applications.
Uniqueness: Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate is unique due to the presence of both the acetamido and methoxyphenoxy groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
81401-61-8 |
|---|---|
Formule moléculaire |
C18H19NO5 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate |
InChI |
InChI=1S/C18H19NO5/c1-4-23-18(21)13-9-10-15(14(11-13)19-12(2)20)24-17-8-6-5-7-16(17)22-3/h5-11H,4H2,1-3H3,(H,19,20) |
Clé InChI |
HWNOKCIZIQWYNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)









![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)

